Methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate
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Overview
Description
Methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate is a chemical compound with the molecular formula C9H5F5O3 It is known for its unique structural features, which include both difluoro and trifluoromethoxy groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group under mild conditions . The reaction conditions often involve the use of silver fluoride (AgF) as a catalyst and dimethyl ether (DME) as a solvent .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process might include multiple steps of fluorination and esterification, followed by purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethoxy group can be substituted under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions to substitute the fluorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although the reaction conditions need to be carefully controlled to prevent degradation of the compound.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
Methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism by which Methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-difluoro-2-(trifluoromethoxy)benzoate
- Methyl 3,6-difluoro-4-(trifluoromethoxy)benzoate
- Methyl 3,6-difluoro-2-(trifluoromethyl)benzoate
Uniqueness
Methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate is unique due to the specific positioning of the difluoro and trifluoromethoxy groups on the benzoate core. This structural arrangement can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O3/c1-16-8(15)6-4(10)2-3-5(11)7(6)17-9(12,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSLWERLEQFOJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1OC(F)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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